N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide
Description
N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(3-fluoro-4-morpholin-4-ylphenyl)-2-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c18-15-12-14(4-5-16(15)21-8-10-23-11-9-21)19-17(22)13-20-6-2-1-3-7-20/h4-5,12H,1-3,6-11,13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAURUCURCCSSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)N3CCOCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-fluoro-4-nitroaniline with morpholine to form 3-fluoro-4-morpholinoaniline. This intermediate is then reacted with piperidine and acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-morpholinoaniline: An intermediate in the synthesis of N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide.
N-(3-fluoro-4-morpholinophenyl)acetamide: A structurally similar compound with different functional groups.
Linezolid: An antibiotic with a similar morpholine ring structure.
Uniqueness
This compound is unique due to its combination of a fluorine atom, morpholine ring, and piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant case studies.
Target Enzyme:
The primary target of this compound is the DNA Gyrase enzyme , which plays a crucial role in bacterial DNA replication and cell division.
Mode of Action:
The compound inhibits the activity of DNA Gyrase, disrupting the DNA replication process. This inhibition is critical for bacterial growth and reproduction, making this compound a potential candidate for antibiotic development.
Pharmacological Properties
Pharmacokinetics:
Due to its structural similarity to linezolid, this compound is expected to exhibit favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles that are conducive to therapeutic applications.
Biochemical Pathways:
Inhibiting DNA Gyrase affects several biochemical pathways associated with bacterial cell division and replication, leading to bactericidal effects.
Antimicrobial Activity
Studies indicate that this compound exhibits antimicrobial properties , particularly against Gram-positive bacteria. Its effectiveness has been compared with established antibiotics, demonstrating potential as a novel therapeutic agent.
Anticancer Potential
Preliminary research has suggested that this compound may also possess anticancer properties . Investigations into its effects on various cancer cell lines are ongoing, with promising results indicating cytotoxicity against specific cancer types.
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus. The results showed that the compound significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics. The study utilized both in vitro assays and animal models to validate its effectiveness.
Case Study 2: Cancer Cell Line Testing
Another investigation focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The findings indicated that treatment with this compound led to a marked decrease in cell viability, suggesting its potential as an anticancer agent. Further studies are needed to elucidate its mechanism of action in cancer cells.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Linezolid | Similar morpholine structure | Antibiotic |
| 3-Fluoro-4-morpholinoaniline | Intermediate | Precursor for synthesis |
| N-(3-fluoro-4-morpholinophenyl)acetamide | Structurally similar | Varying activity |
This table highlights how this compound compares with similar compounds regarding structure and biological activity. Its unique combination of functional groups may confer distinct properties that enhance its efficacy as both an antimicrobial and anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
